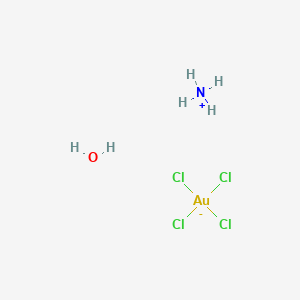

Ammonium tetrachloroaurate(III) hydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

azanium;tetrachlorogold(1-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.H3N.H2O/h;4*1H;1H3;1H2/q+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYXSEJVOCMIPK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.Cl[Au-](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583432 | |

| Record name | Ammonium tetrachloroaurate(1-)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13874-04-9 | |

| Record name | Aurate(1-), tetrachloro-, ammonium, hydrate, (SP-4-1)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13874-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium tetrachloroaurate(1-)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ammonium Tetrachloroaurate(III) Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) tetrachloroaurate(III) hydrate (B1144303) (NH₄[AuCl₄]·xH₂O) is an inorganic coordination compound of significant interest in various scientific fields, including materials science, catalysis, and nanomedicine. It serves as a crucial precursor for the synthesis of gold nanoparticles, nanorods, and nanowires, which have diverse applications in drug delivery, medical imaging, and diagnostics. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of ammonium tetrachloroaurate(III) hydrate, including experimental protocols, quantitative data, and visual representations of key processes.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is through the direct reaction of chloroauric acid (HAuCl₄) with ammonium chloride (NH₄Cl) in an aqueous solution.[1] Chloroauric acid itself is typically prepared by dissolving elemental gold in aqua regia, a mixture of concentrated nitric acid and hydrochloric acid.[1]

Experimental Protocol: Synthesis of Chloroauric Acid (Precursor)

Materials:

-

Gold (Au), powder or foil

-

Aqua regia (3:1 mixture of concentrated hydrochloric acid and concentrated nitric acid)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a fume hood, dissolve a known quantity of gold in aqua regia with gentle heating. The reaction produces toxic fumes and should be handled with extreme caution.

-

Once the gold has completely dissolved, carefully evaporate the solution to a syrupy consistency to remove excess nitric acid.

-

Add a small amount of concentrated hydrochloric acid and gently heat the solution again to near dryness. Repeat this step two to three times to ensure the complete removal of nitrates.

-

The resulting orange-yellow crystalline solid is chloroauric acid hydrate (HAuCl₄·nH₂O).

Experimental Protocol: Synthesis of this compound

Materials:

-

Chloroauric acid (HAuCl₄) solution

-

Ammonium chloride (NH₄Cl)

-

Deionized water

Procedure:

-

Prepare a saturated aqueous solution of chloroauric acid.

-

Prepare a saturated aqueous solution of ammonium chloride.

-

Slowly add the ammonium chloride solution to the chloroauric acid solution with constant stirring. A yellow precipitate of this compound will form.

-

Continue stirring for a predetermined period to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash it with small portions of cold deionized water, followed by a wash with ethanol to facilitate drying.

-

Dry the resulting orange-yellow crystals in a desiccator over a suitable drying agent.

Characterization of this compound

This compound is a yellow crystalline solid.[1] Its high purity, often exceeding 99.99%, makes it a reliable precursor for various applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of ammonium tetrachloroaurate(III) is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | NH₄[AuCl₄]·xH₂O | [1] |

| Molar Mass (anhydrous) | 356.81 g/mol | [2] |

| Appearance | Orange-yellow crystalline solid | [2] |

| Solubility | Slightly soluble in water and ethanol | [2] |

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group C 2/c. The crystallographic data for ammonium tetrachloroaurate(III) 2/3-hydrate are summarized in Table 2.

| Crystallographic Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | |

| Space Group | C 2/c | [2] |

| a | 17.55 Å | |

| b | 9.88 Å | |

| c | 12.03 Å | |

| β | 109.8° | |

| Z | 4 |

Spectroscopic Analysis

2.3.1. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for the characterization of this compound. The spectra are dominated by the vibrational modes of the ammonium cation (NH₄⁺) and the tetrachloroaurate (B171879) anion ([AuCl₄]⁻). A summary of the expected vibrational modes is presented in Table 3. Specific peak positions can vary slightly depending on the degree of hydration and the crystalline environment.

| Ion | Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |

| NH₄⁺ | ν(N-H) | 3200 - 3000 | N-H stretching vibrations |

| δ(H-N-H) | 1700 - 1400 | H-N-H bending vibrations | |

| [AuCl₄]⁻ | ν(Au-Cl) | 360 - 340 | Au-Cl stretching vibrations |

| δ(Cl-Au-Cl) | 180 - 160 | Cl-Au-Cl bending vibrations |

2.3.2. Experimental Protocol: FTIR and Raman Spectroscopy

FTIR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide (KBr) powder and pressing it into a transparent disk.

-

Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

Raman Spectroscopy:

-

Place a small amount of the crystalline sample on a microscope slide.

-

Acquire the Raman spectrum using a suitable laser excitation source (e.g., 532 nm or 785 nm).

Thermal Analysis

2.4.1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis reveals the thermal stability and decomposition pathway of this compound. The compound typically decomposes in the temperature range of 230 to 350 °C.[2] The decomposition is an endothermic process.[2]

The expected thermal decomposition pathway involves several steps:

-

Dehydration: Loss of water of crystallization.

-

Decomposition of the Ammonium Cation: Release of ammonia (B1221849) and hydrogen chloride.

-

Decomposition of the Tetrachloroaurate Anion: Stepwise reduction of Au(III) to metallic gold, with the formation of AuCl₃ and AuCl as intermediates.

A summary of the expected thermal decomposition events is provided in Table 4.

| Temperature Range (°C) | Mass Loss Event | Products |

| < 150 | Dehydration | NH₄[AuCl₄] + xH₂O(g) |

| 230 - 350 | Decomposition of NH₄[AuCl₄] | Au(s) + NH₃(g) + HCl(g) + Cl₂(g) |

2.4.2. Experimental Protocol: Thermogravimetric Analysis

-

Place a precisely weighed sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

-

Heat the sample from room temperature to a final temperature of approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. The provided experimental protocols and tabulated data offer a valuable resource for researchers in various scientific disciplines. The detailed characterization, including crystallographic, spectroscopic, and thermal analysis, confirms the identity and purity of the synthesized compound, which is essential for its application as a precursor in the development of advanced materials and nanotechnologies.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Ammonium Tetrachloroaurate(III) Hydrate

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of ammonium (B1175870) tetrachloroaurate(III) hydrate (B1144303) (NH₄[AuCl₄]·xH₂O), a compound of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document outlines the precise atomic arrangement, details the experimental protocols for its characterization, and presents the data in a clear, structured format for ease of comparison and use in further research.

Crystal Structure and Properties

Ammonium tetrachloroaurate(III) hydrate crystallizes in the monoclinic system, belonging to the space group C 2/c.[1] The crystal structure consists of discrete ammonium cations ([NH₄]⁺), square planar tetrachloroaurate(III) anions ([AuCl₄]⁻), and water molecules of hydration. The gold(III) center of the anion is coordinated by four chlorine atoms in a slightly distorted square planar geometry. There are two crystallographically independent tetrachloroaurate (B171879) ions within the asymmetric unit. This arrangement gives rise to a complex network of interactions that dictates the material's overall properties.

The compound typically appears as orange-yellow crystals and is slightly soluble in water and ethanol.[1] Its synthesis is generally achieved through the reaction of a saturated solution of gold(III) chloride with ammonium chloride in a hydrochloric acid medium.[1]

Crystallographic Data

The following tables summarize the key crystallographic data obtained from single-crystal X-ray diffraction studies.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | NH₄[AuCl₄]·(H₂O)₀.₆₇ |

| Formula Weight | 368.86 g/mol |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a (Å) | 14.054 |

| b (Å) | 11.519 |

| c (Å) | 14.496 |

| α (°) | 90 |

| β (°) | 102.58 |

| γ (°) | 90 |

| Volume (ų) | 2290.39 |

| Z | 12 |

| Calculated Density (g/cm³) | 3.209 |

Data sourced from Bonamico et al. (1973) as deposited in the Crystallography Open Database (COD ID: 2106844).

Table 2: Selected Interatomic Distances (Å)

| Bond | Distance (Å) |

| Au1 - Cl1 | 2.270 |

| Au1 - Cl2 | 2.278 |

| Au2 - Cl3 | 2.279 |

| Au2 - Cl4 | 2.272 |

| Au2 - Cl5 | 2.277 |

| Au2 - Cl6 | 2.279 |

Note: The structure contains two independent Au atoms, Au1 and Au2.

Table 3: Selected Interatomic Angles (°)

| Angle | Angle (°) |

| Cl1 - Au1 - Cl2 | 90.2 |

| Cl1 - Au1 - Cl1' | 180.0 |

| Cl2 - Au1 - Cl2' | 180.0 |

| Cl3 - Au2 - Cl4 | 90.1 |

| Cl3 - Au2 - Cl5 | 178.6 |

| Cl3 - Au2 - Cl6 | 89.9 |

| Cl4 - Au2 - Cl5 | 89.8 |

| Cl4 - Au2 - Cl6 | 178.8 |

| Cl5 - Au2 - Cl6 | 90.2 |

Symmetry operations are used to generate equivalent atoms (denoted by ').

Experimental Protocols

Synthesis and Crystallization

A detailed, modern protocol for the synthesis of this compound suitable for single-crystal growth is as follows:

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable single crystal was mounted on a goniometer.

The collected intensity data were processed, and the structure was solved and refined using established crystallographic software packages. The final model was validated, and the resulting atomic coordinates and displacement parameters were deposited in a crystallographic database.

Logical Relationships in the Crystal Structure

The stability and overall architecture of the this compound crystal are governed by a network of ionic and hydrogen bonding interactions.

This intricate network of non-covalent interactions plays a crucial role in the packing of the ions and water molecules within the unit cell, influencing the material's physical and chemical properties.

This technical guide provides a foundational understanding of the crystal structure of this compound. The detailed crystallographic data and experimental protocols presented herein are intended to support further research and development in areas where this compound shows promise.

References

Thermal Decomposition of Ammonium Tetrachloroaurate(III) Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) tetrachloroaurate(III) hydrate (B1144303) (NH₄AuCl₄·xH₂O) is a significant precursor in the synthesis of gold-based materials, including nanoparticles and catalysts, which are pivotal in various scientific and pharmaceutical applications. Understanding its thermal decomposition properties is crucial for controlling the synthesis of these materials and ensuring the desired purity and morphology of the final product. This technical guide provides an in-depth analysis of the thermal decomposition pathway of ammonium tetrachloroaurate(III) hydrate, detailing the sequential degradation steps, intermediate products, and the final yield of metallic gold. The information presented herein is a synthesis of available data on analogous compounds and established principles of inorganic thermal decomposition, offering a robust framework for researchers in the field.

Introduction

The thermal decomposition of metal complexes is a widely employed method for the preparation of high-purity metals and metal oxides. For gold compounds, this process is of particular interest as it offers a route to solvent-free synthesis of gold nanoparticles and thin films. This compound serves as a valuable precursor due to its solid, stable nature at ambient temperatures and its decomposition to elemental gold upon heating. The presence of the ammonium cation and water of hydration introduces a multi-stage decomposition process that must be well-understood to be effectively controlled. This guide will elucidate the thermal behavior of this compound, providing quantitative data and detailed experimental considerations.

Proposed Thermal Decomposition Pathway

-

Dehydration: The initial stage involves the loss of water of hydration.

-

Decomposition of the Ammonium Cation and Ligand Loss: Following dehydration, the ammonium cation and the chloro ligands begin to decompose and volatilize. This is likely a complex stage involving the release of ammonia, hydrogen chloride, and chlorine gas.

-

Reduction of Gold(III) to Gold(I): The intermediate gold(III) chloride species is reduced to a gold(I) species.

-

Final Reduction to Metallic Gold: The gold(I) compound further decomposes to yield elemental gold.

The overall decomposition reaction can be summarized as:

2(NH₄AuCl₄·xH₂O)(s) → 2Au(s) + 2NH₃(g) + 2HCl(g) + 3Cl₂(g) + 2xH₂O(g)

Quantitative Decomposition Data

The following table summarizes the expected temperature ranges and mass losses for each stage of the thermal decomposition of ammonium tetrachloroaurate(III) monohydrate (NH₄AuCl₄·H₂O, Molar Mass: 374.84 g/mol ) as a representative example. These values are estimations based on analogous compounds and theoretical calculations.

| Stage | Temperature Range (°C) | Proposed Reaction | Theoretical Mass Loss (%) | Gaseous Products | Solid Residue |

| 1 | 80 - 150 | NH₄AuCl₄·H₂O → NH₄AuCl₄ + H₂O | 4.80 | H₂O | NH₄AuCl₄ |

| 2 | 150 - 250 | 2NH₄AuCl₄ → 2AuCl₃ + 2NH₃ + 2HCl | 14.43 | NH₃, HCl | AuCl₃ |

| 3 | 250 - 300 | 2AuCl₃ → 2AuCl + 2Cl₂ | 18.92 | Cl₂ | AuCl |

| 4 | > 300 | 2AuCl → 2Au + Cl₂ | 9.46 | Cl₂ | Au |

| Total | 80 - 350+ | 2(NH₄AuCl₄·H₂O) → 2Au + 2NH₃ + 2HCl + 3Cl₂ + 2H₂O | 47.61 | H₂O, NH₃, HCl, Cl₂ | Au |

Experimental Protocols

A comprehensive thermal analysis of this compound would typically involve thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) and mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) for evolved gas analysis.

Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC)

-

Instrument: A simultaneous TGA/DSC instrument.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation and carry away gaseous products.

-

Heating Program: The sample is heated from ambient temperature to a final temperature of approximately 600 °C to ensure complete decomposition. A linear heating rate, commonly 10 °C/min, is applied.

-

Data Collection: The instrument records the sample mass and heat flow as a function of temperature. The resulting TGA curve plots mass loss versus temperature, while the DSC curve shows endothermic and exothermic events.

Evolved Gas Analysis (EGA)

-

Instrumentation: The outlet of the TGA instrument is coupled to a mass spectrometer (MS) or an FTIR spectrometer.

-

Procedure: As the sample is heated in the TGA, the evolved gaseous products are continuously transferred to the MS or FTIR for analysis.

-

Data Analysis: The MS or FTIR data provides real-time information on the chemical identity of the gaseous species being released at each stage of the decomposition, allowing for the confirmation of the proposed reaction mechanism.

Visualizing the Decomposition Pathway

The logical progression of the thermal decomposition can be visualized as a workflow.

Solubility data for Ammonium tetrachloroaurate(III) hydrate in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for ammonium (B1175870) tetrachloroaurate(III) hydrate (B1144303) in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and outlines detailed experimental protocols for researchers to determine quantitative solubility in their own laboratories.

Qualitative Solubility Data

Ammonium tetrachloroaurate(III) hydrate exhibits varying degrees of solubility in different solvents. The available data is summarized in the table below. It is important to note that "slightly soluble" and "soluble" are qualitative terms and the actual quantitative solubility can be affected by factors such as temperature, particle size, and the presence of impurities.

| Solvent | Qualitative Solubility | Citation |

| Water | Slightly soluble | [1][2] |

| Ethanol | Slightly soluble / Soluble | [1][2] |

| Acetone | Soluble | [1][3] |

| Diethyl Ether | Slightly soluble | [1] |

| Alcohol (general) | Slightly soluble | [1] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods can be employed. These protocols are generalized and may require optimization based on specific experimental conditions and available equipment.

Gravimetric Method for Solubility Determination

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid. It involves saturating a solvent with the solute and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A constant temperature water bath is recommended for this step.

-

Phase Separation: The saturated solution is carefully separated from the undissolved solid. This can be achieved by filtration through a pre-weighed, fine-porosity filter paper or by centrifugation followed by decantation of the supernatant.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed, dry evaporating dish.

-

Drying: The solvent is evaporated gently, for example, on a steam bath or in a drying oven at a temperature that will not decompose the solute. The dish with the solid residue is then dried to a constant weight in a desiccator.

-

Calculation: The mass of the dissolved solute is determined by subtracting the mass of the empty evaporating dish from the final mass of the dish with the dry residue. The solubility can then be expressed in grams of solute per 100 mL or 100 g of solvent.

UV-Visible Spectrophotometric Method for Solubility Determination

This method is suitable if the solute has a characteristic chromophore that absorbs light in the UV-Visible range. A calibration curve must first be established.

Methodology:

-

Preparation of Standard Solutions: A series of standard solutions of known concentrations of this compound are prepared in the solvent of interest.

-

Calibration Curve Construction: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve is then plotted with absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

Sample Preparation: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1 and 2).

-

Phase Separation: The saturated solution is separated from the excess solid by filtration or centrifugation.

-

Dilution: A small, accurately measured volume of the saturated solution is diluted with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the same λmax used for the calibration curve.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account. This concentration represents the solubility of the compound.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a liquid solvent.

Caption: General workflow for solubility determination.

References

Purity Standards for Ammonium Tetrachloroaurate(III) Hydrate in Research Applications: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the purity standards for ammonium (B1175870) tetrachloroaurate(III) hydrate (B1144303) (NH₄AuCl₄·xH₂O) essential for research and development applications. Ensuring the appropriate purity of this critical gold precursor is paramount for the reproducibility and success of experiments, particularly in nanoparticle synthesis, catalysis, and biomedical research. This document outlines purity grades, details analytical methodologies for impurity determination, and discusses the impact of common impurities on research outcomes.

Introduction to Ammonium Tetrachloroaurate(III) Hydrate in Research

This compound is a key inorganic gold compound utilized primarily as a precursor for the synthesis of gold nanoparticles (AuNPs) and other gold-based materials.[1] Its applications are diverse, ranging from catalysis in chemical synthesis to the development of diagnostic tools and therapeutic agents in medicine.[1] The performance of the resulting materials is highly dependent on the purity of the initial this compound.

Purity Grades and Specifications

The purity of this compound is typically defined on a "trace metals basis," indicating the total concentration of metallic impurities. For research applications, it is crucial to select a grade with impurity levels that will not interfere with the intended experiment.

Table 1: Purity Grades for this compound and Recommended Applications

| Purity Grade | Assay (Trace Metals Basis) | Total Metallic Impurities | Key Impurity Considerations | Recommended Research Applications |

| Standard Grade | 99.9% | < 1000 ppm | Higher levels of various metals | General purpose synthesis, educational demonstrations |

| High Purity Grade | 99.99% | ≤ 200 ppm | Low levels of transition metals | Nanoparticle synthesis for catalysis, electroplating, material science |

| Ultra-High Purity Grade | 99.999% (5N) | < 10 ppm | Extremely low levels of all metals | Biomedical applications (drug delivery, diagnostics), quantum dots, sensitive electronic applications |

| Application-Specific | Varies | Varies | Specific elements controlled to ppb levels | Tailored for highly sensitive applications where specific impurities are known to interfere |

Impact of Common Impurities on Research Applications

Trace metal impurities can have a significant impact on the synthesis and performance of gold nanomaterials.

-

Silver (Ag): Even in small amounts, silver can co-precipitate with gold, leading to the formation of alloyed nanoparticles. This can alter the surface plasmon resonance (SPR) and the catalytic activity of the nanoparticles.[2][3]

-

Iron (Fe), Copper (Cu), and Nickel (Ni): These transition metals can act as nucleation seeds, leading to a broader size distribution of the synthesized gold nanoparticles. They can also negatively affect the catalytic performance in certain reactions.

-

Platinum Group Metals (PGMs): Impurities such as platinum and palladium can significantly alter the catalytic properties of the resulting gold nanoparticles, sometimes in a desirable manner for specific reactions, but often leading to unpredictable outcomes if not controlled.

-

Alkali and Alkaline Earth Metals (Na, K, Ca, Mg): While generally less critical than transition metals, high concentrations of these ions can affect the colloidal stability of nanoparticle solutions.

Analytical Methodologies for Purity Determination

Several analytical techniques are employed to determine the purity of this compound. The choice of method depends on the specific impurities of interest and the required detection limits.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is the gold standard for quantifying trace and ultra-trace metallic impurities due to its high sensitivity and ability to measure a wide range of elements simultaneously.

Experimental Protocol for ICP-MS Analysis:

-

Sample Preparation (Acid Digestion):

-

Accurately weigh approximately 0.1 g of the this compound sample into a clean PTFE digestion vessel.

-

In a fume hood, add 5 mL of trace-metal grade aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid).

-

Allow the sample to dissolve at room temperature, then gently heat to 80-90°C for 2-3 hours to ensure complete dissolution.

-

After cooling, quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water. This results in a 1% (w/v) sample solution. Further dilutions may be necessary depending on the expected impurity concentrations.[4]

-

-

Instrument Calibration:

-

Prepare a series of multi-element calibration standards from certified stock solutions in a matrix matching the diluted sample (e.g., 2% nitric acid and 1% hydrochloric acid).

-

The concentration range of the standards should bracket the expected impurity levels.

-

An internal standard solution (containing elements such as Sc, Y, In, and Bi) should be introduced online to correct for matrix effects and instrument drift.[4]

-

-

Data Acquisition:

-

Aspirate the prepared samples and standards into the ICP-MS.

-

The instrument parameters (e.g., plasma power, gas flow rates, and detector settings) should be optimized for the analysis of a gold matrix.

-

Use a collision/reaction cell with helium or hydrogen to minimize polyatomic interferences.

-

-

Data Analysis:

-

Quantify the concentration of each impurity element using the calibration curves.

-

The total purity is determined by subtracting the sum of all measured impurities from 100%.

-

X-Ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive technique that is well-suited for rapid screening and quantification of major and minor elemental constituents.

Experimental Protocol for XRF Analysis:

-

Sample Preparation:

-

For solid samples, press the this compound powder into a pellet using a hydraulic press.

-

Alternatively, the powder can be placed in a sample cup with a thin Mylar film window.

-

Ensure the sample surface is flat and homogeneous.

-

-

Instrument Calibration:

-

Calibrate the XRF spectrometer using certified reference materials of gold with known impurity concentrations.

-

The calibration should cover the range of elements and concentrations of interest.

-

-

Data Acquisition:

-

Place the prepared sample in the XRF analyzer.

-

Excite the sample with an X-ray source (e.g., a rhodium or tungsten tube).

-

The detector measures the energy and intensity of the fluorescent X-rays emitted from the sample.

-

-

Data Analysis:

-

The instrument software processes the X-ray spectrum to identify and quantify the elements present.

-

The results are typically reported as weight percentages or parts per million (ppm).

-

Visualizing Workflows and Relationships

Workflow for Purity Analysis

The following diagram illustrates the general workflow for determining the purity of this compound.

Caption: Workflow for Purity Analysis of this compound.

Purity Grade and Application Suitability

This diagram illustrates the logical relationship between the purity grade of this compound and its suitability for different research applications.

Caption: Relationship between Purity Grade and Research Application Suitability.

Conclusion

The selection of an appropriate purity grade of this compound is a critical first step in many research endeavors. Understanding the potential impact of trace impurities and employing rigorous analytical methods to verify purity are essential for achieving reliable and reproducible results. This guide provides a framework for researchers to make informed decisions regarding the procurement and use of this important gold precursor. For the most sensitive applications, collaboration with suppliers to obtain detailed certificates of analysis with specific impurity profiles is highly recommended.

References

An In-depth Technical Guide to the Chemical Properties of Ammonium Tetrachloroaurate(III) Hydrate

This guide provides a comprehensive overview of the chemical and physical properties of Ammonium (B1175870) tetrachloroaurate(III) hydrate (B1144303), tailored for researchers, scientists, and professionals in drug development. The document details the compound's characteristics, experimental protocols for its use, and its role as a precursor in nanotechnology, a field with significant implications for therapeutic and diagnostic applications.

Core Chemical and Physical Properties

Ammonium tetrachloroaurate(III) hydrate is an inorganic coordination compound notable for its use as a precursor in the synthesis of gold-based nanomaterials.[1][2] It consists of an ammonium cation ([NH₄]⁺) and a tetrachloroaurate(III) anion ([AuCl₄]⁻), complexed with water molecules of hydration.[1] Typically, it appears as an orange-yellow crystalline solid.[3] The presence of the ammonium ion enhances its solubility and stability in aqueous solutions, making it particularly suitable for various applications, including those in biological contexts.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Citations |

| Molecular Formula | NH₄[AuCl₄]·nH₂O | [1] |

| Molecular Weight | ~374.8 g/mol (hydrated) | [1][2] |

| 356.81 g/mol (anhydrous) | [3][4] | |

| Appearance | Orange-yellow to orange-red crystalline solid | [3] |

| Solubility | Slightly soluble in water and ethanol. Soluble in acetone. | [3][5] |

| Decomposition Temp. | Decomposes in air between 230°C and 350°C | [3] |

| Crystal Structure | Monoclinic | [3] |

| Space Group | C 2/c | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of the compound and its primary application as a precursor for gold nanoparticles are outlined below.

Synthesis of this compound

This protocol describes a common method for synthesizing this compound.[3]

Materials:

-

Gold(III) chloride (AuCl₃)

-

Ammonium chloride (NH₄Cl)

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Prepare a saturated solution of gold(III) chloride in hydrochloric acid.

-

Separately, prepare a saturated solution of ammonium chloride in distilled water.

-

Slowly add the ammonium chloride solution to the gold(III) chloride solution while stirring continuously.

-

The mixture is cooled to induce the precipitation of this compound crystals.

-

The resulting orange-yellow crystals are collected by filtration, washed with a small amount of cold distilled water, and dried under vacuum.

Synthesis of Gold Nanoparticles (AuNPs) via Citrate (B86180) Reduction

This protocol details a widely used method for synthesizing gold nanoparticles using a tetrachloroaurate (B171879) precursor. The process, known as the Turkevich method, involves the reduction of gold ions.

Materials:

-

This compound

-

Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

High-purity water (e.g., Milli-Q)

-

Glassware cleaned with aqua regia and thoroughly rinsed with high-purity water

Procedure:

-

Prepare a 1.0 mM solution of this compound in high-purity water.

-

Transfer 20 mL of this solution to an Erlenmeyer flask with a magnetic stir bar and heat to a rolling boil on a stirring hot plate.[1]

-

Prepare a 1% (w/v) solution of trisodium citrate dihydrate in high-purity water.

-

To the rapidly stirring, boiling gold solution, quickly add 2 mL of the trisodium citrate solution.[1]

-

The solution will undergo a series of color changes, typically from yellow to clear to grayish, and finally to a deep ruby red, indicating the formation of gold nanoparticles.[6]

-

Continue heating and stirring for an additional 10 minutes to ensure the reaction is complete.[1]

-

Remove the flask from the heat and allow it to cool to room temperature.

-

The resulting colloidal gold solution can be stored in a dark bottle for further use.

Key Applications and Logical Workflows

This compound is a crucial precursor for the synthesis of gold nanomaterials, including nanoparticles, nanorods, and nanowires.[1][2] These materials are integral to various fields due to their unique optical and electronic properties.[1]

-

Drug Delivery and Biomedicine: Gold nanoparticles are extensively explored for their potential in targeted drug delivery, bio-imaging, and as diagnostic agents.[1][2]

-

Catalysis: Gold nanoparticles serve as efficient catalysts for a range of chemical reactions, such as oxidations and hydrogenations.[1]

-

Electronics and Materials Science: The compound is used to produce gold films and coatings for electronic components and in applications like Surface Plasmon Resonance (SPR) spectroscopy.[1]

Experimental Workflow: Gold Nanoparticle Synthesis

The synthesis of gold nanoparticles from this compound follows a logical and reproducible workflow, which is visualized in the diagram below. This process is fundamental to many of its applications in research and drug development.

Caption: Workflow for the synthesis of gold nanoparticles.

Safety and Handling

This compound should be handled with care. It is classified as toxic if swallowed and can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling the compound. It should be stored in a dry, well-ventilated place away from strong oxidizing agents.[7]

References

- 1. ate.community [ate.community]

- 2. Buy this compound | 13874-04-9 [smolecule.com]

- 3. Ammonium tetrachloroaurate - Wikipedia [en.wikipedia.org]

- 4. Ammonium tetrachloroaurate | AuCl4H4N | CID 56845482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]

- 6. A visual tutorial on the synthesis of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insight into the thermal decomposition of ammonium hexahalogenoiridates(iv) and hexachloroiridate(iii) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Ammonium Tetrachloroaurate(III) Hydrate (CAS: 13874-04-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) tetrachloroaurate(III) hydrate (B1144303), identified by CAS number 13874-04-9, is an inorganic gold complex of significant interest in various scientific and industrial fields. It is a yellow crystalline solid composed of an ammonium cation ([NH₄]⁺) and a tetrachloroaurate(III) anion ([AuCl₄]⁻), along with water of hydration.[1] This compound serves as a crucial precursor in the synthesis of gold-based nanomaterials, a catalyst in organic reactions, and has shown potential in biomedical applications, particularly in the development of novel anti-cancer agents.[2] Its utility stems from the presence of gold in the +3 oxidation state, which can be readily reduced to form metallic gold (Au⁰) nanoparticles or participate in various chemical transformations.[1]

This technical guide provides a comprehensive overview of the chemical information and properties of ammonium tetrachloroaurate(III) hydrate, with a focus on its synthesis, characterization, and its burgeoning role in cancer therapy through the action of its derived gold nanoparticles.

Chemical and Physical Properties

This compound is typically a yellow to orange-red crystalline solid.[2] It is slightly soluble in water and ethanol (B145695).[2] The presence of the ammonium cation contributes to its solubility and stability in aqueous solutions, which is particularly advantageous for biological applications.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| CAS Number | 13874-04-9 | [1][3][4] |

| Molecular Formula | NH₄AuCl₄·xH₂O | [3][4] |

| Molecular Weight | 356.82 g/mol (anhydrous) | [3] |

| Appearance | Yellow to orange-red crystalline solid | [2] |

| Solubility | Slightly soluble in water and ethanol | [2] |

| Decomposition Temperature | Decomposes in air at 230-350 °C | [2] |

| Crystal Structure | Monoclinic | [2] |

| Space Group | C 2/c | [2] |

Spectral Data

The spectral properties of the tetrachloroaurate(III) anion ([AuCl₄]⁻) are key to its characterization.

-

UV-Visible Spectroscopy: The aqueous solution of the [AuCl₄]⁻ ion exhibits characteristic ligand-to-metal charge transfer bands. Typical absorption maxima (λmax) are observed around 226 nm and 313-321 nm.[5][6][7][8] The exact position and intensity of these peaks can be influenced by the solvent and pH.

-

Infrared (IR) and Raman Spectroscopy: The vibrational spectra of this compound would show characteristic peaks for the ammonium cation (N-H stretching and bending modes) and the tetrachloroaurate (B171879) anion (Au-Cl stretching modes). For the [AuCl₄]⁻ anion, Raman spectra typically show strong peaks around 316 and 340 cm⁻¹.[6]

Synthesis and Purification

Synthesis

This compound can be synthesized through several methods, with the most common being the direct reaction of a gold(III) source with an ammonium salt.[1]

Experimental Protocol: Synthesis via Direct Reaction

Materials:

-

Gold(III) chloride (AuCl₃) or Chloroauric acid (HAuCl₄)

-

Ammonium chloride (NH₄Cl)

-

Hydrochloric acid (HCl, concentrated)

-

Distilled water

Procedure:

-

Prepare a saturated solution of gold(III) chloride or chloroauric acid in a minimal amount of distilled water containing a small amount of concentrated hydrochloric acid to prevent hydrolysis.

-

In a separate vessel, prepare a saturated aqueous solution of ammonium chloride.

-

Slowly add the ammonium chloride solution to the gold(III) solution with constant stirring.

-

A yellow precipitate of this compound will form.

-

Allow the reaction mixture to stand in a cool place (e.g., an ice bath) to ensure complete precipitation.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with small portions of cold distilled water and then with a small amount of ethanol or diethyl ether to facilitate drying.

-

Dry the product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride).

A logical workflow for the synthesis process is depicted below.

Purification

The primary method for purifying crude this compound is recrystallization.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Distilled water

-

Hydrochloric acid (dilute)

Procedure:

-

Dissolve the crude solid in a minimum amount of hot distilled water containing a few drops of dilute hydrochloric acid to prevent the formation of gold(III) hydroxide.

-

The solid should have a high solubility in the hot solvent and a low solubility in the cold solvent.[9]

-

Once the solid is completely dissolved, allow the solution to cool slowly to room temperature. Crystal formation should begin.[9]

-

To maximize the yield of pure crystals, the flask can then be placed in an ice bath.[9]

-

If crystallization does not initiate, a seed crystal of pure product can be added, or the inside of the flask can be scratched with a glass rod to create nucleation sites.[9]

-

Collect the purified crystals by vacuum filtration.[9]

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals thoroughly. The purity can be assessed by melting point analysis.[9]

Quantitative Analysis

The gold content in this compound can be accurately determined using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

Experimental Protocol: Gold Determination by ICP-OES

Materials:

-

This compound sample

-

Aqua regia (a mixture of 3 parts concentrated HCl and 1 part concentrated HNO₃)

-

High-purity deionized water

-

Gold standard solutions for calibration

Procedure:

-

Sample Digestion: Accurately weigh a small amount of the this compound sample. Dissolve the sample in aqua regia to ensure complete dissolution and oxidation of any potential impurities. The sample is then diluted to a known volume with high-purity deionized water.

-

Instrument Calibration: Prepare a series of gold standard solutions of known concentrations. Use these standards to calibrate the ICP-OES instrument, generating a calibration curve of emission intensity versus gold concentration. The gold emission lines at 242.795 nm and 267.595 nm are commonly used.

-

Sample Measurement: Aspirate the prepared sample solution into the plasma of the ICP-OES. The instrument will measure the intensity of the characteristic emission lines of gold.

-

Concentration Calculation: Using the calibration curve, determine the concentration of gold in the sample solution. From this, the percentage of gold in the original solid sample can be calculated. It is crucial to analyze for potential spectral interferences from other elements that may be present in the sample.[10]

Applications in Cancer Therapy

While gold(III) complexes themselves exhibit cytotoxicity, a significant area of research focuses on the use of this compound as a precursor for gold nanoparticles (AuNPs) for cancer therapy.[11] These AuNPs can be engineered to target and destroy cancer cells through various mechanisms.

Mechanism of Action of Gold(III) Complexes

Gold(III) complexes, being isoelectronic with platinum(II) complexes like cisplatin (B142131), have been investigated as potential anticancer agents.[1] Their cytotoxicity is often attributed to their ability to bind to DNA, altering its conformation and interfering with replication and transcription.[1] However, gold(III) complexes are also known to interact with proteins, particularly those with thiol groups, which can disrupt cellular functions.[12] The induction of reactive oxygen species (ROS) leading to DNA damage and apoptosis is another proposed mechanism.[13]

Gold Nanoparticles in Cancer Therapy

Gold nanoparticles synthesized from this compound have emerged as promising agents in cancer therapy due to their unique physicochemical properties.[14] They can be functionalized to specifically target cancer cells, thereby reducing side effects on healthy tissues.[15]

Key Therapeutic Strategies:

-

Drug Delivery: AuNPs can serve as carriers for conventional chemotherapy drugs, delivering them directly to the tumor site.[15]

-

Photothermal Therapy (PTT): AuNPs can absorb light, typically in the near-infrared region, and convert it into heat, leading to localized hyperthermia and destruction of cancer cells.[16]

-

Radiosensitization: Due to their high atomic number, AuNPs can enhance the effects of radiation therapy by increasing the generation of ROS and DNA damage in tumor cells.[2]

Signaling Pathways in AuNP-Mediated Cancer Cell Death

Gold nanoparticles can induce cancer cell death by modulating key cellular signaling pathways, primarily leading to apoptosis (programmed cell death).

Apoptosis Induction: AuNPs can induce apoptosis through both intrinsic and extrinsic pathways.

-

Intrinsic (Mitochondrial) Pathway: AuNPs can generate high levels of intracellular ROS, leading to oxidative stress.[11] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (caspase-9 and caspase-3), which are enzymes that execute apoptosis.[11][17]

-

Extrinsic (Death Receptor) Pathway: While less commonly cited for AuNPs alone, this pathway can be targeted by functionalizing AuNPs with ligands that bind to death receptors on the cancer cell surface, such as Fas or TRAIL receptors, leading to the activation of caspase-8 and subsequent apoptosis.

The diagram below illustrates the induction of apoptosis by gold nanoparticles.

Inhibition of Growth Factor Signaling: The Epidermal Growth Factor Receptor (EGFR) is often overexpressed in cancer cells and plays a crucial role in cell proliferation and survival. Gold nanoparticles can be functionalized with EGFR inhibitors or antibodies (like Cetuximab) to target these receptors.[16][18] This can block the downstream signaling pathways, such as the MAPK pathway, leading to an inhibition of cell proliferation.[16] Furthermore, AuNPs themselves can interfere with the clustering and activation of EGFR, thereby inhibiting cell growth.[15][19]

The following diagram illustrates the inhibition of the EGFR signaling pathway by functionalized gold nanoparticles.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is corrosive and toxic.[2]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.

Conclusion

This compound is a valuable compound with diverse applications, most notably as a precursor for the synthesis of gold nanoparticles. Its well-defined chemical properties and straightforward synthesis make it an important material in research and industry. The gold nanoparticles derived from this compound have shown immense potential in the field of oncology, with the ability to induce cancer cell death through various mechanisms, including the modulation of critical signaling pathways. Further research into the direct biological effects of the parent compound and the continued development of targeted gold nanoparticle-based therapies hold great promise for the future of cancer treatment.

References

- 1. Cytotoxic effects of gold(III) complexes on established human tumor cell lines sensitive and resistant to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Cancer Cell Fate: Apoptosis, Autophagy, and Gold Nanoparticles in Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. strem.com [strem.com]

- 4. techmate.co.uk [techmate.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Plant-mediated gold nanoparticles in cancer therapy: exploring anti-cancer mechanisms, drug delivery applications, and future prospects [frontiersin.org]

- 12. Cancer molecular biology and strategies for the design of cytotoxic gold( i ) and gold( iii ) complexes: a tutorial review - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02783B [pubs.rsc.org]

- 13. Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2′-Bipyridine-3,3′-dicarboxylic Acid and Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic potential of gold nanoparticles in cancer therapy: a comparative insight into synthesis overview and cellular mechanisms | Semantic Scholar [semanticscholar.org]

- 15. Inhibiting EGFR clustering and cell proliferation with gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. EGFR targeting of [<sup>177</sup>Lu] gold nanoparticles to colorectal and breast tumour cells: Affinity, duration of binding and growth inhibition of Cetuximab-resistant cells - Journal of King Saud University - Science [jksus.org]

- 17. Induction of Apoptosis by Green Synthesized Gold Nanoparticles Through Activation of Caspase-3 and 9 in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-EGFR-Conjugated Hollow Gold Nanospheres Enhance Radiocytotoxic Targeting of Cervical Cancer at Megavoltage Radiation Energies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to Ammonium Tetrachloroaurate(III) Hydrate: Formula and Molecular Weight

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) tetrachloroaurate(III) hydrate (B1144303) is an inorganic coordination compound notable for its use as a precursor in the synthesis of gold nanomaterials, such as nanoparticles and nanorods.[1] A comprehensive understanding of its fundamental chemical properties, including its precise molecular formula and weight, is essential for accurate stoichiometric calculations in experimental research and development.

This guide provides a concise overview of the molecular characteristics of both the anhydrous and hydrated forms of ammonium tetrachloroaurate(III).

Chemical Identity and Structure

Ammonium tetrachloroaurate(III) consists of an ammonium cation (NH₄⁺) and a square planar tetrachloroaurate(III) anion ([AuCl₄]⁻).[1] The compound is known to form hydrates, where water molecules are incorporated into the crystal structure.[2] While the degree of hydration can vary, it is commonly encountered as a monohydrate. The chemical is typically a yellow crystalline solid.[1]

Molecular Formula and Weight

The molecular weight of the compound is dependent on its state of hydration. The anhydrous form possesses a molecular weight of approximately 356.82 g/mol .[3][4] The hydrated form, specifically the monohydrate, has a molecular formula of AuCl₄H₆NO and a corresponding molecular weight of approximately 374.8 g/mol .[1][5]

The following table summarizes the key quantitative data for both the anhydrous and hydrated forms of the compound.

| Compound | Chemical Formula | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ammonium Tetrachloroaurate(III) (Anhydrous) | NH₄[AuCl₄] | AuCl₄H₄N | 356.82[3][6] | 31113-23-2[2] |

| Ammonium Tetrachloroaurate(III) Hydrate | NH₄[AuCl₄]·H₂O | AuCl₄H₆NO | 374.8[1] | 13874-04-9[1][2][3][6] |

Logical Relationship: Hydrate Formation

The formation of this compound from its anhydrous form is a straightforward process of incorporating water molecules into the crystalline lattice. This relationship can be visualized as follows:

Note on Experimental Protocols and Signaling Pathways: The determination of a chemical's molecular formula and weight is based on fundamental principles of chemistry and the standard atomic weights of its constituent elements. As such, complex experimental protocols, workflows, or signaling pathway diagrams—typically associated with biological processes or multi-step synthetic routes—are not applicable to defining these intrinsic properties.

References

- 1. Buy this compound | 13874-04-9 [smolecule.com]

- 2. Ammonium tetrachloroaurate - Wikipedia [en.wikipedia.org]

- 3. Ammonium tetrachloroaurate(III) 99.99 trace metals 13874-04-9 [sigmaaldrich.com]

- 4. Ammonium tetrachloroaurate | AuCl4H4N | CID 56845482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. strem.com [strem.com]

Safety and handling guidelines for Ammonium tetrachloroaurate(III) hydrate

An In-depth Technical Guide to the Safe Handling of Ammonium (B1175870) Tetrachloroaurate(III) Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

Ammonium tetrachloroaurate(III) hydrate is a valuable compound in various research and development applications, including the synthesis of gold nanoparticles and alloy films.[1][2] However, its hazardous nature necessitates strict adherence to safety and handling protocols to mitigate risks in the laboratory. This guide provides a comprehensive overview of the essential safety measures, emergency procedures, and handling guidelines for this compound.

Chemical and Physical Properties

This compound is an orange-yellow crystalline solid.[1] It is slightly soluble in water and ethanol.[1]

| Property | Value |

| Molecular Formula | (NH₄)AuCl₄ · xH₂O[3] |

| Molar Mass | 356.82 g/mol (anhydrous)[4][5] |

| Appearance | Orange-yellow crystalline solid[1][2] |

| Solubility | Slightly soluble in water and ethanol[1] |

| Decomposition Temperature | Decomposes in air at 230-350 °C[1] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[6]

| Hazard Classification | GHS Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[3] |

| Corrosive to Metals | Category 1[7] |

Signal Word: Warning[3]

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to ensure safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, especially when dust formation is possible.[4][7]

-

Provide safety shower and eye-wash facilities in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Safety goggles with side protection or a face shield.[3][8] |

| Skin Protection | Chemical-resistant gloves (tested according to EN 374).[3] A lab coat or apron is also required.[9] |

| Respiratory Protection | A particulate filter respirator (e.g., P2) is necessary if dust is generated.[3] |

Handling Procedures

-

Wash hands thoroughly after handling and before breaks.[3][4]

-

Keep away from food, drink, and animal feedingstuffs.[3]

Storage Conditions

-

Recommended storage temperature is between 15–25 °C.[3]

-

Store away from incompatible materials such as strong bases and oxidizing agents.[7]

-

Crucial Note: The action of ammonia (B1221849) or ammonium salts on gold salts can form "fulminating gold," an explosive compound sensitive to heat, friction, and impact.[10]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If they feel unwell, call a POISON CENTER or doctor.[3][7] |

| Skin Contact | Take off contaminated clothing immediately. Rinse the skin with plenty of water or shower. If skin irritation occurs, consult a physician.[3][4][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice from an ophthalmologist.[3][4][7] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][7] |

Accidental Release Measures

-

For non-emergency personnel: Avoid contact with the substance and do not breathe the dust.[3]

-

Containment: Cover drains to prevent entry into the sewer system.[3]

-

Clean-up: Mechanically take up the spilled material, controlling for dust generation. Place the material in appropriate containers for disposal.[3]

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.[10] Disposal should be carried out at an industrial combustion plant or an approved waste disposal facility, in accordance with local, regional, and national regulations.[3][7]

Visualized Workflows and Relationships

To further clarify the safety protocols, the following diagrams illustrate the logical flow of actions in key situations.

Caption: A logical workflow for the safe handling of this compound.

Caption: Step-by-step emergency response protocol for a spill.

Caption: Decision-making process for first aid response following an exposure event.

References

- 1. Ammonium tetrachloroaurate - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 13874-04-9 [smolecule.com]

- 3. carlroth.com [carlroth.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. strem.com [strem.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. fishersci.com [fishersci.com]

- 8. rtnn.ncsu.edu [rtnn.ncsu.edu]

- 9. colonialmetals.com [colonialmetals.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to Ammonium Tetrachloroaurate(III) Hydrate: From Discovery to Modern Applications

Abstract

Ammonium (B1175870) tetrachloroaurate(III) hydrate (B1144303), with the chemical formula NH₄[AuCl₄]·nH₂O, is an inorganic coordination compound of significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, physicochemical properties, and key applications. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, tabulated quantitative data, and visualizations of its synthesis pathway.

Introduction

Ammonium tetrachloroaurate(III) hydrate is a yellow crystalline solid composed of an ammonium cation ([NH₄]⁺) and a square planar tetrachloroaurate(III) anion ([AuCl₄]⁻), with associated water molecules of hydration.[1] This compound has emerged as a crucial precursor in the synthesis of gold-based nanomaterials, a versatile catalyst in organic reactions, and a material with potential biomedical applications.[1] Its utility is derived from the +3 oxidation state of gold and the presence of the ammonium counter-ion, which influences its solubility and reactivity.

Discovery and Historical Context

While a definitive date and discoverer for this compound are not well-documented in readily available historical records, its synthesis and characterization are intrinsically linked to the development of coordination chemistry and the study of gold compounds in the 19th century. The understanding of complex salts, containing a central metal atom surrounded by ligands, was a pivotal advancement in chemistry during this era.

The tetrachloroaurate(III) anion itself, [AuCl₄]⁻, is a well-known species formed when gold is dissolved in aqua regia, a mixture of nitric acid and hydrochloric acid. The isolation of various salts of this anion, including the ammonium salt, would have been a natural progression in the systematic investigation of gold's chemical behavior. Early work by chemists focused on preparing and characterizing a wide range of metallic salts, and it is highly probable that ammonium tetrachloroaurate(III) was first synthesized and identified within this period of foundational inorganic chemistry research.

Physicochemical Properties

This compound exhibits a range of distinct physical and chemical properties that are crucial for its various applications.

Physical Properties

The compound typically appears as orange-yellow to yellow crystalline solids.[2] It is slightly soluble in water and ethanol.[2][3] The hydrate has a monoclinic crystal structure with the space group C 2/c.[2]

Chemical Properties

The tetrachloroaurate(III) anion is the chemically active species, with the gold atom in a +3 oxidation state. This makes the compound a good oxidizing agent and a precursor for the synthesis of elemental gold and other gold compounds. It undergoes thermal decomposition in the air at temperatures ranging from 230 to 350 °C in an endothermic reaction.[2]

Data Presentation

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Formula | NH₄[AuCl₄]·nH₂O | [1] |

| Molar Mass (anhydrous) | 356.81 g/mol | [2] |

| Molar Mass (hydrate) | 374.82 g/mol (for monohydrate) | [4] |

| Appearance | Orange-yellow to yellow crystalline solid | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | C 2/c | [2] |

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Decomposition Temperature | 230 - 350 °C | [2] |

Table 2: Thermal Properties

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [2][3] |

| Ethanol | Slightly soluble | [2][3] |

Table 3: Solubility Data

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. The most common method involves the reaction of a gold(III) source with ammonium chloride.

Synthesis from Gold(III) Chloride

This method involves the direct reaction of gold(III) chloride with ammonium chloride in an acidic aqueous medium.

Materials:

-

Gold(III) chloride (AuCl₃)

-

Ammonium chloride (NH₄Cl)

-

Hydrochloric acid (HCl, concentrated)

-

Distilled water

Procedure:

-

Prepare a saturated solution of gold(III) chloride in a minimal amount of concentrated hydrochloric acid.

-

Prepare a saturated aqueous solution of ammonium chloride.

-

Slowly add the ammonium chloride solution to the gold(III) chloride solution with constant stirring.

-

Orange-yellow crystals of this compound will precipitate from the solution.

-

The crystals can be collected by filtration, washed with a small amount of cold distilled water, and then with ethanol.

-

Dry the product in a desiccator over a suitable drying agent.

Synthesis from Chloroauric Acid

This is another widely used method that starts with the more readily available chloroauric acid.

Materials:

-

Chloroauric acid (HAuCl₄) hydrate

-

Ammonium chloride (NH₄Cl)

-

Distilled water

Procedure:

-

Dissolve chloroauric acid hydrate in distilled water to form a solution.

-

In a separate beaker, dissolve a stoichiometric amount of ammonium chloride in distilled water.

-

Slowly add the ammonium chloride solution to the chloroauric acid solution while stirring.

-

The product will crystallize out of the solution upon standing or cooling.

-

Isolate the crystals by filtration, wash with cold water and ethanol, and dry in a desiccator.

Mandatory Visualization

The following diagrams illustrate the synthesis and logical relationships of this compound.

Caption: Synthesis workflow for this compound.

Caption: Logical relationships of this compound.

Applications in Research and Development

This compound is a valuable compound with a range of applications, primarily driven by its role as a gold precursor.

-

Synthesis of Gold Nanomaterials: It is extensively used as a precursor for the synthesis of gold nanoparticles, nanorods, and nanowires.[1] The size and morphology of these nanomaterials can be controlled by adjusting the reaction conditions, making it a versatile starting material for applications in electronics, photonics, and diagnostics.

-

Catalysis: The compound and the gold nanoparticles derived from it act as effective catalysts in various organic reactions.[1] These include oxidation and reduction reactions, where the high surface area and unique electronic properties of the gold catalyst play a crucial role.

-

Biomedical Applications: There is growing interest in the use of gold compounds and nanoparticles in medicine. This compound is being investigated for its potential in drug delivery systems and as an antimicrobial agent.

Conclusion

This compound, a compound with roots in the foundational period of modern chemistry, continues to be of significant relevance in contemporary research and development. Its straightforward synthesis, well-defined properties, and versatility as a precursor for gold-based materials ensure its continued importance in nanotechnology, catalysis, and the biomedical field. This guide has provided a detailed overview of its history, properties, synthesis, and applications, serving as a valuable resource for scientists and researchers.

References

Methodological & Application

Application Notes and Protocols for Gold Nanoparticle Synthesis using Ammonium Tetrachloroaurate(III) Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology, with significant applications in diagnostics, therapeutics, and drug delivery. Their unique optical and electronic properties, stemming from Localized Surface Plasmon Resonance (LSPR), make them highly valuable in biomedical research. The synthesis of AuNPs with controlled size and morphology is crucial for these applications.

While hydrogen tetrachloroaurate(III) (HAuCl₄) is the most commonly cited precursor for AuNP synthesis, ammonium (B1175870) tetrachloroaurate(III) hydrate (B1144303) ((NH₄)AuCl₄·H₂O) serves as a stable and effective alternative.[1] The choice of precursor can influence the reaction kinetics and the final characteristics of the nanoparticles.[1]

This document provides a detailed protocol for the synthesis of gold nanoparticles using ammonium tetrachloroaurate(III) hydrate, adapted from the well-established Turkevich method. The Turkevich method is a widely used "bottom-up" chemical reduction process where gold ions (Au³⁺) are reduced to neutral gold atoms (Au⁰), which then nucleate and grow into nanoparticles.[2] Trisodium (B8492382) citrate (B86180) is typically used as both the reducing agent and the capping agent, which stabilizes the nanoparticles and prevents their aggregation.[3]

Experimental Protocol: Modified Turkevich Synthesis

This protocol is adapted from the classic Turkevich method for the synthesis of ~20 nm gold nanoparticles. All glassware must be meticulously cleaned to avoid premature nucleation and aggregation. It is recommended to clean all glassware with aqua regia (a mixture of nitric acid and hydrochloric acid) and then rinse thoroughly with ultrapure water before use.[4][5]

Materials:

-

This compound ((NH₄)AuCl₄·H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Ultrapure water (18.2 MΩ·cm)

-

Glassware: Erlenmeyer flask, graduated cylinders, beakers

-

Stirring hot plate and magnetic stir bar

-

Condenser (optional, to prevent evaporation)

Procedure:

-

Preparation of Solutions:

-

Prepare a 1.0 mM solution of this compound in ultrapure water.

-

Prepare a 38.8 mM solution of trisodium citrate dihydrate in ultrapure water.

-

-

Reaction Setup:

-

Reduction and Nanoparticle Formation:

-

To the rapidly stirring, boiling solution, quickly add 5 mL of the 38.8 mM trisodium citrate solution.[4]

-

The color of the solution will change from a pale yellow to colorless, then to a deep red or burgundy, indicating the formation of gold nanoparticles.[7] This color change is due to the surface plasmon resonance of the synthesized AuNPs.

-

Continue heating and stirring the solution for an additional 15-25 minutes to ensure the reaction is complete.[4]

-

-

Cooling and Storage:

-

Remove the flask from the heat and allow it to cool to room temperature while still stirring.

-

Store the resulting colloidal gold solution in a clean, dark glass bottle at 4°C for long-term stability.

-

Data Presentation

The following tables present representative data from gold nanoparticle synthesis using the Turkevich method with tetrachloroaurate (B171879) salts. The size and optical properties of the synthesized nanoparticles are highly dependent on the molar ratio of the citrate reducing agent to the gold precursor.[8]

| Molar Ratio (Citrate:Au) | Average Particle Size (nm) | Size Distribution (Standard Deviation, nm) | Peak Absorbance (λmax, nm) |

| 1.5:1 | 33.08 | 1.7 | 531 |

| 1.875:1 | 17.76 | 0.75 | 520 |

| 2.8:1 | 15 | < 0.20 PDI | ~520 |

Data adapted from studies using hydrogen tetrachloroaurate(III) as the precursor.[8][9]

Characterization of Synthesized Gold Nanoparticles

To confirm the successful synthesis and determine the properties of the AuNPs, several characterization techniques are employed:

-

UV-Visible (UV-Vis) Spectroscopy: This is the primary method for confirming the formation of AuNPs. The presence of a characteristic Surface Plasmon Resonance (SPR) peak between 520-550 nm is indicative of spherical gold nanoparticles.[10] The position and shape of this peak can provide information about the size and aggregation state of the nanoparticles.[5]

-

Transmission Electron Microscopy (TEM): TEM is used to directly visualize the nanoparticles, allowing for the determination of their size, shape, and size distribution.[4]

-

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in solution and can provide information about the size distribution and aggregation state.[7][10]

-

X-ray Diffraction (XRD): XRD can be used to confirm the crystalline nature of the synthesized gold nanoparticles.[4]

Diagrams

Experimental Workflow

Caption: Experimental workflow for the synthesis of gold nanoparticles.

Logical Relationship of Synthesis Steps

Caption: Key stages in the formation of gold nanoparticles.

References

- 1. nbinno.com [nbinno.com]

- 2. Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations [mdpi.com]

- 3. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz⢠[nanopartz.com]

- 4. Synthesis and Characterization of about 20nm Gold Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. ate.community [ate.community]

- 7. preprints.org [preprints.org]

- 8. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Green Synthesis of Gold Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols: Ammonium Tetrachloroaurate(III) Hydrate in Catalytic Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ammonium (B1175870) tetrachloroaurate(III) hydrate (B1144303) as a precursor for the synthesis of gold-based catalysts for oxidation reactions. The protocols detailed below focus on two key applications: the oxidation of carbon monoxide (CO) and the selective oxidation of benzyl (B1604629) alcohol.

Introduction